molecular formula C9H15ClN2O2 B3362824 1-(2-Chloropropanoyl)piperidine-3-carboxamide CAS No. 1016506-44-7

1-(2-Chloropropanoyl)piperidine-3-carboxamide

Cat. No.: B3362824
CAS No.: 1016506-44-7
M. Wt: 218.68 g/mol
InChI Key: CWSRTEPZYFRXCX-UHFFFAOYSA-N
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Description

1-(2-Chloropropanoyl)piperidine-3-carboxamide is a chemical compound with the molecular formula C9H15ClN2O2 and a molecular weight of 218.68 g/mol It is characterized by the presence of a piperidine ring substituted with a chloropropanoyl group and a carboxamide group

Preparation Methods

The synthesis of 1-(2-Chloropropanoyl)piperidine-3-carboxamide typically involves the reaction of piperidine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(2-Chloropropanoyl)piperidine-3-carboxamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloropropanoyl)piperidine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloropropanoyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects .

Comparison with Similar Compounds

1-(2-Chloropropanoyl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(2-Bromopropanoyl)piperidine-3-carboxamide: Similar structure but with a bromine atom instead of chlorine.

    1-(2-Fluoropropanoyl)piperidine-3-carboxamide: Similar structure but with a fluorine atom instead of chlorine.

    1-(2-Iodopropanoyl)piperidine-3-carboxamide: Similar structure but with an iodine atom instead of chlorine.

The uniqueness of this compound lies in its specific chemical properties and reactivity, which may differ from its halogen-substituted analogs.

Properties

IUPAC Name

1-(2-chloropropanoyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O2/c1-6(10)9(14)12-4-2-3-7(5-12)8(11)13/h6-7H,2-5H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSRTEPZYFRXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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